Cas no 78252-11-6 (2-Morpholino-5-nitrobenzenecarbonitrile)

2-Morpholino-5-nitrobenzenecarbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Morpholino-5-nitrobenzonitrile
- 2-morpholin-4-yl-5-nitrobenzonitrile
- 2-Morpholino-5-nitrobenzenecarbonitrile
- Benzonitrile, 2-(4-morpholinyl)-5-nitro-
- J-510124
- GA-0706
- RWMGFZRJYLSGJW-UHFFFAOYSA-N
- FT-0749937
- AKOS000321248
- A865067
- DTXSID90428638
- 5-nitro-2-morpholinobenzonitrile
- Z31211415
- MFCD07670797
- 2-(morpholin-4-yl)-5-nitrobenzonitrile
- 78252-11-6
- BB 0246141
- 2-Morpholin-4-yl-5-nitro-benzonitrile
- SCHEMBL2848571
- ALBB-004921
- N-(2-Cyano-4-nitrophenyl)morpholine
- DA-41363
- STK262062
-
- MDL: MFCD07670797
- インチ: InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
- InChIKey: RWMGFZRJYLSGJW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C#N)C(=C1)N2CCOCC2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 233.08000
- どういたいしつりょう: 233.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1 g/l)(25ºC)、
- PSA: 82.08000
- LogP: 1.89128
2-Morpholino-5-nitrobenzenecarbonitrile セキュリティ情報
2-Morpholino-5-nitrobenzenecarbonitrile 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Morpholino-5-nitrobenzenecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB258047-10 g |
2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |
78252-11-6 | 95% | 10 g |
€769.30 | 2023-07-20 | |
abcr | AB258047-10g |
2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |
78252-11-6 | 95% | 10g |
€769.30 | 2025-02-17 | |
Ambeed | A226307-1g |
2-Morpholino-5-nitrobenzonitrile |
78252-11-6 | 95+% | 1g |
$429.0 | 2024-04-17 | |
A2B Chem LLC | AE03115-5mg |
2-Morpholino-5-nitrobenzonitrile |
78252-11-6 | >95% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AE03115-500mg |
2-Morpholino-5-nitrobenzonitrile |
78252-11-6 | >95% | 500mg |
$228.00 | 2024-04-19 | |
A2B Chem LLC | AE03115-10g |
2-Morpholino-5-nitrobenzonitrile |
78252-11-6 | >95% | 10g |
$802.00 | 2024-04-19 | |
abcr | AB258047-5 g |
2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |
78252-11-6 | 95% | 5 g |
€478.80 | 2023-07-20 | |
abcr | AB258047-500mg |
2-Morpholino-5-nitrobenzenecarbonitrile, 95%; . |
78252-11-6 | 95% | 500mg |
€132.00 | 2025-02-17 | |
Fluorochem | 221334-10g |
2-Morpholino-5-nitrobenzonitrile |
78252-11-6 | 95% | 10g |
£1225.00 | 2021-06-29 | |
Chemenu | CM115668-1g |
2-morpholin-4-yl-5-nitrobenzonitrile |
78252-11-6 | 95% | 1g |
$356 | 2021-08-06 |
2-Morpholino-5-nitrobenzenecarbonitrile 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
2-Morpholino-5-nitrobenzenecarbonitrileに関する追加情報
Introduction to 2-Morpholino-5-nitrobenzenecarbonitrile (CAS No. 78252-11-6)
2-Morpholino-5-nitrobenzenecarbonitrile, a compound with the chemical formula C8H8N2O2, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 78252-11-6, has garnered attention due to its versatile applications in synthetic chemistry and its potential role in the development of novel therapeutic agents. The presence of both morpholine and nitro functional groups makes it a valuable building block for further chemical modifications, enabling the synthesis of complex molecules with tailored properties.
The morpholine moiety in 2-Morpholino-5-nitrobenzenecarbonitrile contributes to its unique chemical behavior, enhancing its solubility and stability in various solvents. This property is particularly advantageous in pharmaceutical applications where solubility can significantly impact drug bioavailability and efficacy. The nitro group, on the other hand, provides a site for further functionalization through reduction or nucleophilic substitution reactions, opening up numerous possibilities for structural diversification.
In recent years, there has been a growing interest in nitroaromatic compounds due to their potential as pharmacophores in drug discovery. The nitro group can be easily converted into other functional groups such as amine or hydroxyl, which are crucial for the development of bioactive molecules. For instance, 2-Morpholino-5-nitrobenzenecarbonitrile has been explored as a precursor in the synthesis of antitumor agents and antimicrobial compounds. Its ability to undergo selective reduction to form aniline derivatives has made it a useful intermediate in the preparation of targeted therapies.
The pharmaceutical industry has been particularly keen on exploring new derivatives of nitroaromatic compounds due to their demonstrated efficacy in treating various diseases. Researchers have reported that modifications around the nitro group can significantly alter the pharmacokinetic properties of the resulting compounds. For example, studies have shown that introducing polar groups like morpholine can enhance binding affinity to biological targets, leading to improved therapeutic outcomes.
Agrochemical applications of 2-Morpholino-5-nitrobenzenecarbonitrile have also been investigated. The compound's structural features make it a promising candidate for developing novel pesticides and herbicides. Its stability under environmental conditions and its reactivity with other agrochemical intermediates make it a valuable asset in crop protection strategies. Additionally, the morpholine ring can contribute to the compound's bioavailability when applied as a foliar spray or soil treatment.
The synthesis of 2-Morpholino-5-nitrobenzenecarbonitrile typically involves multi-step organic reactions starting from commercially available aromatic precursors. The process often includes nitration followed by functional group interconversion using appropriate reagents. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. These advancements are crucial for meeting the increasing demand for high-quality intermediates in pharmaceutical manufacturing.
In conclusion, 2-Morpholino-5-nitrobenzenecarbonitrile (CAS No. 78252-11-6) is a versatile compound with significant potential in both pharmaceutical and agrochemical applications. Its unique structural features allow for diverse chemical modifications, making it an invaluable intermediate in synthetic chemistry. As research continues to uncover new uses for this compound, its importance in drug discovery and crop protection is likely to grow further.
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